molecular formula C18H18FN B12618751 1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine CAS No. 920959-10-0

1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine

Cat. No.: B12618751
CAS No.: 920959-10-0
M. Wt: 267.3 g/mol
InChI Key: HPIRNJAMADYKLE-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with phenylacetylene in the presence of a base to form the corresponding 2-(2-fluorophenyl)-1-phenylethenyl intermediate. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene and a catalyst such as palladium or copper .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or acetonitrile, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound .

Scientific Research Applications

1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors .

Biological Activity

The compound 1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Properties

The structural formula of this compound can be represented as follows:

C19H20FN\text{C}_{19}\text{H}_{20}\text{F}\text{N}

This compound features a pyrrolidine ring, which is known for its diverse biological properties, and a fluorinated phenyl group that enhances its pharmacokinetic profile.

Research indicates that compounds with a pyrrolidine core can exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrrolidine derivatives have shown significant inhibitory effects against various bacterial strains.
  • Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-κB and TLR4.
  • Anti-inflammatory Effects : Compounds similar to this compound have been observed to suppress inflammatory cytokine production, indicating potential use in treating inflammatory diseases.

Biological Activity Data

A summary of key biological activities associated with pyrrolidine derivatives is presented in the table below:

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatorySuppression of inflammatory cytokines

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrolidine derivatives:

  • Anticancer Activity : A study demonstrated that a related pyrrolidine compound effectively inhibited cell proliferation in breast cancer cell lines. The mechanism involved the activation of apoptotic pathways through caspase activation and mitochondrial dysfunction.
  • Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of a similar derivative, revealing that it reduced TNF-α levels in LPS-stimulated macrophages, indicating its potential for treating conditions like rheumatoid arthritis.
  • Neuroprotective Effects : Research has shown that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Properties

CAS No.

920959-10-0

Molecular Formula

C18H18FN

Molecular Weight

267.3 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)-1-phenylethenyl]pyrrolidine

InChI

InChI=1S/C18H18FN/c19-17-11-5-4-10-16(17)14-18(20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2

InChI Key

HPIRNJAMADYKLE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=CC2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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